Regiochemical Correctness: Only the 3‑Amino‑4‑alkoxy Regioisomer Accesses the GSK‑3 Sugar Pocket
X‑ray co‑crystal structures of isonicotinamide inhibitors bound to GSK‑3β (PDB 1J1C overlay) unambiguously identify the 4‑position of the 3‑aminopyridine core as the vector for sugar‑pocket targeting [REFS‑1]. The hinge‑region contacts (2‑aminopyridine with V135 backbone and 3‑aminopyridine N with K85 amine) sterically preclude substitution at the 2‑ and 6‑positions [REFS‑1]. A building block that relocates the alkoxy group to the 2‑, 5‑, or 6‑position — or that moves the amino group to position 2 or 4 — cannot direct substituents into the sugar pocket and therefore cannot reproduce the GSK‑3 inhibitory pharmacophore validated in the isonicotinamide series. Among commercially available regioisomeric aminopyridinyl‑ethanol building blocks, 2‑(2‑aminopyridin‑3‑yloxy)ethanol (CAS 86979‑96‑6) and 2‑(4‑aminopyridin‑3‑yl)ethanol (CAS 755033‑98‑8) possess amino and alkoxy/hydroxyalkyl groups at non‑productive positions relative to the GSK‑3 ATP‑binding site, and no published GSK‑3 inhibitor program employs them as hinge‑binding components [REFS‑2].
| Evidence Dimension | Regiochemical fitness for GSK‑3 sugar‑pocket targeting |
|---|---|
| Target Compound Data | 3‑amino‑4‑alkoxy substitution; X‑ray confirmed as the only vector for sugar‑pocket access |
| Comparator Or Baseline | Regioisomers: 2‑(2‑aminopyridin‑3‑yloxy)ethanol (CAS 86979‑96‑6), 2‑(4‑aminopyridin‑3‑yl)ethanol (CAS 755033‑98‑8), 2‑(pyridin‑3‑yloxy)ethanol (CAS 119967‑49‑6, no amino group) |
| Quantified Difference | Qualitative: Regioisomers place key functional groups at positions that are sterically excluded from or non‑productive for the GSK‑3 sugar pocket (2‑,6‑positions occluded; 4‑amino loses K85 H‑bond); no published GSK‑3 inhibitor uses regioisomeric aminopyridinyl‑ethanols |
| Conditions | GSK‑3β co‑crystal structure (PDB 1J1C overlay) with isonicotinamide inhibitor compound 15; Ambit kinase panel (∼400 kinases tested at 1 µM) [REFS‑1] |
Why This Matters
Procurement of an incorrectly regioisomeric building block leads to a synthetic dead end: the resulting isonicotinamide will lack any detectable GSK‑3 engagement, wasting synthetic effort and screening resources.
- [1] Luo, G.; Chen, L.; Burton, C. R.; et al. J. Med. Chem. 2016, 59 (3), 1041–1051. (X‑ray co‑crystal structure discussion, Scheme 2, and Table 2). View Source
